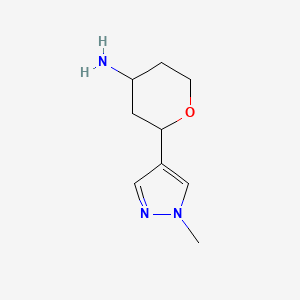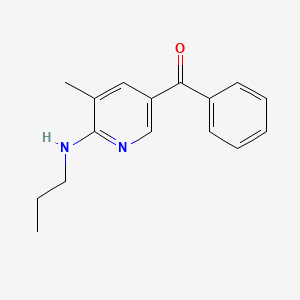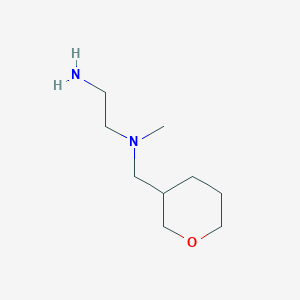![molecular formula C11H13ClN4O B15230643 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15230643.png)
6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a chloro and methyl substituent, as well as a tetrahydro-2H-pyran-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methyl groups: These substituents can be introduced via halogenation and alkylation reactions, respectively.
Attachment of the tetrahydro-2H-pyran-2-yl group: This step often involves the use of protecting groups and subsequent deprotection to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the chloro group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It may be used in studies related to enzyme inhibition, signal transduction pathways, and cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Industry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用机制
The mechanism of action of 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting downstream biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their potential as PARP-1 inhibitors.
Dapagliflozin and its derivatives: These compounds feature a tetrahydro-2H-pyran-2-yl group and are used as SGLT2 inhibitors in the treatment of diabetes.
Uniqueness
6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the tetrahydro-2H-pyran-2-yl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H13ClN4O |
|---|---|
分子量 |
252.70 g/mol |
IUPAC 名称 |
6-chloro-4-methyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN4O/c1-7-8-6-13-16(9-4-2-3-5-17-9)10(8)15-11(12)14-7/h6,9H,2-5H2,1H3 |
InChI 键 |
VEWQMHKFSDEHJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=NN(C2=NC(=N1)Cl)C3CCCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15230571.png)

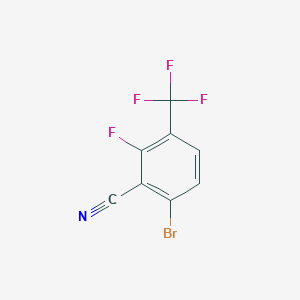

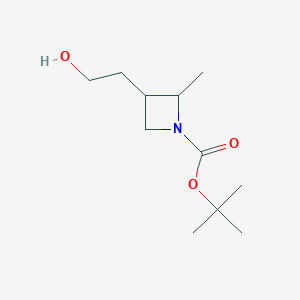
![N-((4-((2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-[1,1'-biphenyl]-2-yl)sulfonyl)benzamide](/img/structure/B15230592.png)
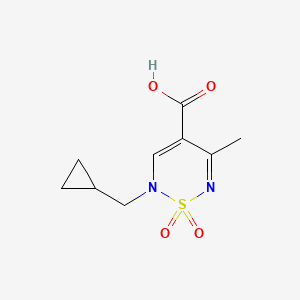
![3-Methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15230614.png)
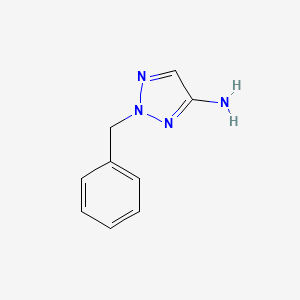
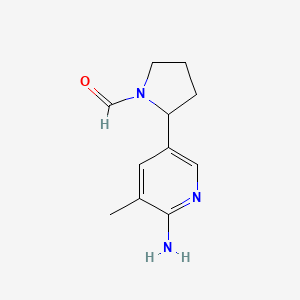
![(2-Methylbenzo[d]thiazol-4-yl)methanol](/img/structure/B15230644.png)
